1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl 2-(methylthio)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-ol is a chemical compound with the molecular formula C10H9FN2OS . It is a solid substance .
Molecular Structure Analysis
The InChI code for 1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-ol is 1S/C10H9FN2OS/c11-6-1-2-8-9(3-6)15-10(12-8)13-4-7(14)5-13/h1-3,7,14H,4-5H2 .Physical and Chemical Properties Analysis
The molecular weight of 1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-ol is 224.26 . It is a solid substance .Scientific Research Applications
Synthesis and Pharmacological Activities
Research focuses on synthesizing azetidin-2-ones and thiazolidin-4-ones encompassing benzothiazole moieties due to their potential anti-inflammatory, analgesic, and antimicrobial activities. For instance, Gurupadayya et al. (2008) synthesized various derivatives by condensation and evaluated them for pharmacological activities, revealing some compounds with promising anti-inflammatory and analgesic properties (Gurupadayya et al., 2008). Similarly, Desai et al. (2013) synthesized fluorobenzamides containing thiazole and thiazolidine, showing significant antimicrobial activity against a range of pathogens (Desai et al., 2013).
Magnetic and Electronic Properties
Liu et al. (2017) explored coligand modifications in azido-Cu(II) chain compounds, adjusting the structure and magnetic properties to observe ferromagnetic ordering and slow relaxation. This study highlights the potential of such compounds in designing materials with specific magnetic behaviors (Liu et al., 2017).
Antitumor Activities
Compounds with benzothiazole structures have been evaluated for their antitumor properties. Hutchinson et al. (2001) synthesized fluorinated benzothiazoles and assessed their cytotoxicity, finding potent activity in certain human breast cancer cell lines (Hutchinson et al., 2001).
Antimicrobial and Antifungal Evaluation
A series of compounds have been prepared and screened for their antimicrobial and antifungal activities. Mistry and Desai (2006) reported on the synthesis of nitrogen and sulfur-containing heterocyclic compounds, highlighting their potential in treating bacterial and fungal infections (Mistry & Desai, 2006).
Molecular Docking and SAR Analysis
Novel derivatives have been synthesized and analyzed for their antimicrobial activity, supported by molecular docking studies to understand their interactions with bacterial targets. Anuse et al. (2019) synthesized 2-aminobenzothiazole derivatives, providing insights into their structure-activity relationships and potential as antimicrobial agents (Anuse et al., 2019).
Properties
IUPAC Name |
[1-(6-fluoro-1,3-benzothiazol-2-yl)azetidin-3-yl] 2-methylsulfanylbenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN2O2S2/c1-24-15-5-3-2-4-13(15)17(22)23-12-9-21(10-12)18-20-14-7-6-11(19)8-16(14)25-18/h2-8,12H,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIGJBHWQTVWUSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C(=O)OC2CN(C2)C3=NC4=C(S3)C=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.